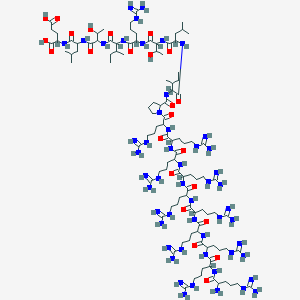

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-xiIle-DL-Leu-DL-xiThr-DL-Arg-DL-xiIle-DL-xiThr-DL-Leu-DL-Glu-OH

Description

This synthetic peptide features a repetitive sequence of DL-arginine (DL-Arg) residues followed by a C-terminal segment containing DL-isomers of proline (Pro), isoleucine (xiIle), leucine (Leu), threonine (xiThr), and glutamic acid (Glu). Its molecular weight exceeds 2,000 Da, and its structure is defined by alternating D- and L-configured amino acids, which confer unique conformational flexibility and resistance to enzymatic degradation compared to homochiral peptides .

Properties

Molecular Formula |

C108H206N52O24 |

|---|---|

Molecular Weight |

2617.1 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142) |

InChI Key |

IEWOQULQWITCAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Sequence Length and Composition

The compound’s repetitive Arg sequence distinguishes it from shorter peptides like H-DL-Arg-Lys-Leu-NH2 () and H-Tyr-Pro-Phe-NH2 (), which lack poly-Arg motifs. Compared to H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH (), this peptide replaces tryptophan (Trp) and alanine (Ala) with Arg, enhancing cationic charge density.

Isomer Configuration

Unlike peptides with pure L- or D-forms (e.g., H-Lys-Pro-Gly-NH2 in ), the DL-isomers in this compound create a racemic mixture, altering its tertiary structure and binding kinetics. This contrasts with H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH (), which shares DL-xiIle but lacks Arg repetition .

Table 1: Structural Comparison

| Compound Name | Key Features | Reference |

|---|---|---|

| Target Compound | 10× DL-Arg repeats; C-terminal Glu; DL-xiIle/xiThr | - |

| H-DL-Arg-Lys-Leu-NH2 | Short sequence (3 residues); Lys incorporation | |

| H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-OH | Trp/Ala residues; multiple Glu; no Arg repeats | |

| H-Lys-Ala-Gly-Leu-OH | Lys-rich; simple structure (4 residues) |

Receptor Binding and Selectivity

The poly-Arg motif may enhance binding to heparin sulfate proteoglycans (HSPGs) or Toll-like receptors (TLRs), similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH ().

Enzymatic Stability

DL-isomers confer resistance to proteases, as seen in H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 ().

Table 2: Functional Comparison

| Property | Target Compound | H-DL-Arg-DL-Tyr-DL-Leu-DL-Pro-DL-xiThr-OH () | H-Lys-Thr-Glu-Ile-OH () |

|---|---|---|---|

| Charge (pH 7.4) | +9 (poly-Arg) | +2 | Neutral |

| Protease Resistance | High (DL-isomers) | Moderate | Low |

| Solubility | pH-dependent (Glu terminus) | Water-soluble | Water-soluble |

| Key Applications | Nucleic acid delivery, signaling | Enzyme inhibition studies | Neurotransmitter synthesis |

Functional Implications

However, its lack of aromatic residues (e.g., Trp, Tyr) may reduce fluorescence-based tracking utility compared to H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.